N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-16(14-4-3-11-27-14)21-18-20-13(12-26-18)17(25)23-9-7-22(8-10-23)15-5-1-2-6-19-15/h1-6,11-12H,7-10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWVQOXNBUBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the piperazine and pyridine intermediates, followed by their coupling with oxazole and thiophene carboxamide derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Heterogeneity and Key Modifications
The compound’s uniqueness lies in its combination of thiophene, oxazole, and pyridinyl-piperazine groups. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Oxazole vs. Thiazole/Thiophene : Oxazole’s lower electron density compared to thiazole may reduce metabolic stability but improve membrane permeability .
- Piperazine Linkage: The carbonyl bridge in the target compound (vs.
- Thiophene vs. Phenyl/Chlorophenyl : Thiophene’s smaller size and sulfur atom may enhance solubility over chlorophenyl groups but reduce hydrophobic interactions .
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : Estimated ~430 g/mol (comparable to thiazole derivatives in ).
- Solubility : The pyridinyl-piperazine group likely improves aqueous solubility over purely aromatic analogs (e.g., chlorophenyl derivatives in ).
- LogP : Predicted ~2.5 (lower than chlorophenyl analogs due to polar heterocycles) .
Biological Activity
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and recent research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridine : A nitrogen-containing heterocycle known for its diverse biological activities.
- Piperazine : Often associated with anxiolytic and antidepressant effects.
- Oxazole : Contributes to the compound's ability to interact with biological targets.
- Thiophene : Adds to the compound's chemical reactivity.
The molecular formula is with a molecular weight of 367.4 g/mol .
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including:
- Kinases : Inhibition of kinase activity can disrupt cellular signaling pathways involved in cancer progression and inflammatory responses.
- Proteases : Targeting proteases may lead to alterations in protein processing and function, impacting various biological processes.
Biological Activities
Research indicates that this compound may possess various biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The ability of this compound to act as a kinase inhibitor suggests potential applications in cancer therapy.
Anti-inflammatory Effects
The presence of piperazine and oxazole moieties is often linked to anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Properties
Similar derivatives have shown promise as antimicrobial agents, indicating that this compound may also exhibit activity against various pathogens .
Case Studies
- In vitro Studies : Research involving cell lines has demonstrated that the compound can inhibit cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
- Animal Models : Preliminary studies in animal models have indicated reduced tumor size when treated with compounds structurally similar to this compound, highlighting its therapeutic potential.
- Mechanistic Investigations : Detailed mechanistic studies utilizing biochemical assays have confirmed the inhibition of specific kinases and proteases by the compound, providing insights into its mode of action.
Research Findings Summary Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Anti-inflammatory | Modulation of inflammatory pathways | , |
| Antimicrobial | Activity against bacterial pathogens |
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structure–Activity Relationship (SAR) Studies: Optimizing the chemical structure to enhance potency and selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
